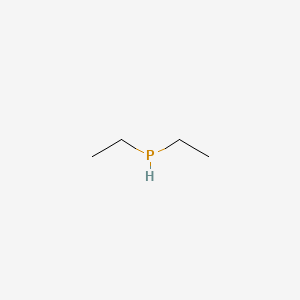
Diethylphosphine
Cat. No. B1582533
Key on ui cas rn:
627-49-6
M. Wt: 90.1 g/mol
InChI Key: VZZJVOCVAZHETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07361623B2
Procedure details


To a stirred solution of diethylphosphine (6.72 g, 74,6 mmol) in THF (150 ml) at −35° C., was added 47 ml of n-BuLi (1.6 M). Next, bis(2-chloroethyl)trimethylsilylamine (8.18 g, 38.4 mmol) in 40 ml tetrahydrofuran was then added dropwise to the LiP(Et)2 in tetrahydrofuran at −50° C. The mixture was allowed to warm to room temperature and stirred for 30 minutes. It was then heated to 60° C. and stirred overnight after which 100 ml of water was added to hydrolyse the silyl groups and the reaction mixture heated to 60° C. for 1 hour to ensure complete removal of the silyl groups. The reaction mixture was dried by passing it through a small bed of MgSO4, which was subsequently washed through with 60 ml diethyl ether. The solvent was removed to give 6.96 g bis(2-diethylphosphino-ethyl)-amine (Yield: 73%). 1H-NMR (C6D6) δ 1.12 (12H, d of t, CH2CH3, J=7.2 and 14.1 Hz), 1.38 (8H, q, CH2CH3, J=7.2), 1.60 (4H, t, (CH2)P, J=7.2) and 2.84 (4H, q, (CH2)N, J=7.8). 31P-NMR (C6D6) δ −26.02.




Name
LiP(Et)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([PH:3][CH2:4][CH3:5])[CH3:2].[Li]CCCC.Cl[CH2:12][CH2:13][N:14]([CH2:19][CH2:20]Cl)[Si](C)(C)C.[Li][P:23]([CH2:26][CH3:27])[CH2:24][CH3:25]>C1COCC1.O>[CH2:1]([P:3]([CH2:4][CH3:5])[CH2:12][CH2:13][NH:14][CH2:19][CH2:20][P:23]([CH2:26][CH3:27])[CH2:24][CH3:25])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)PCC
|
|
Name
|
|
|
Quantity
|
47 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
8.18 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCN([Si](C)(C)C)CCCl
|
|
Name
|
LiP(Et)2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]P(CC)CC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then heated to 60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture heated to 60° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of the silyl groups
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was dried
|
WASH
|
Type
|
WASH
|
|
Details
|
was subsequently washed through with 60 ml diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)P(CCNCCP(CC)CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.96 g | |
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
